3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
Description
Overview of 3H-Diazirine Structural Motifs in Modern Chemical Research
Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms in a strained ring with a double bond between the nitrogens. nih.govwikipedia.org This structural motif is highly valued in chemistry because it can be controllably converted into a reactive carbene—a neutral molecule with a divalent carbon atom—through photolysis (using UV light) or thermolysis (using heat). wikipedia.orgnih.gov Upon activation, the diazirine ring expels a molecule of dinitrogen (N₂), generating the corresponding carbene. nih.govrsc.org
This ability to generate carbenes on demand has made diazirines privileged tools in a wide range of scientific applications. rsc.orgnih.gov One of their most prominent uses is in photoaffinity labeling (PAL), a powerful technique used in chemical biology to identify and study biomolecular interactions, such as those between ligands and receptors, proteins and nucleic acids, or protein-protein interactions. wikipedia.orgnih.govbeilstein-journals.orgresearchgate.netmdpi.com The small size of the diazirine group ensures that it minimally alters the properties of the molecule it is attached to. nih.gov Furthermore, diazirines are stable under many chemical conditions, including in the presence of nucleophiles and across a range of pH values, and can be activated by light at wavelengths (typically around 350–365 nm) that are generally not damaging to biological systems. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org
Beyond their use in biological studies, diazirine motifs are employed in polymer science for crosslinking materials and in surface chemistry for functionalizing surfaces. nih.govacs.orgnih.gov The carbene generated from a diazirine is highly reactive and can insert into various chemical bonds, including strong carbon-hydrogen (C-H), oxygen-hydrogen (O-H), and nitrogen-hydrogen (N-H) bonds, making it an effective tool for creating new covalent linkages in complex environments. wikipedia.orgrsc.orgnih.gov
Foundational Principles of Aryl and Trifluoromethyl Substitution in Diazirine Systems
The properties and reactivity of a diazirine are significantly influenced by the substituents attached to its carbon atom. The 3-aryl-3-(trifluoromethyl)-3H-diazirine (TAD) scaffold is one of the most widely used and effective designs in this chemical class. nih.gov This substitution pattern offers several key advantages:
Stability of the Resulting Carbene : The trifluoromethyl (CF₃) group is a crucial feature. The carbon-fluorine bond is exceptionally strong, which prevents the carbene intermediate from undergoing common unwanted side reactions, such as hydride or alkyl rearrangements, that can occur with simple alkyl-substituted carbenes. nih.govbeilstein-journals.org
Reduced Isomerization : Upon photoactivation, diazirines can potentially isomerize into their linear diazo counterparts. nih.govnih.gov While diazo compounds can also form carbenes, they are generally less reactive and can lead to non-specific labeling. nih.govchemrxiv.org The presence of the electron-withdrawing trifluoromethyl group disfavors this isomerization, ensuring that the desired highly reactive carbene is the primary product. nih.govnih.govnih.gov
Tunable Electronic Properties : The aryl (aromatic ring) substituent allows for the fine-tuning of the diazirine's electronic characteristics. By placing electron-donating or electron-withdrawing groups on the aryl ring, researchers can modify the diazirine's activation energy, thermal stability, and light-absorption properties. rsc.orgnih.govrsc.org Studies have shown that electron-rich aryl diazirines can be activated at lower temperatures and exhibit greater efficiency in C-H insertion reactions. nih.govrsc.org
Reactivity Pathway : The combination of an aryl and a trifluoromethyl group influences the fundamental reaction pathway. Aryl-trifluoromethyl diazirines have been shown to react primarily through the intended short-lived, highly reactive carbene intermediate. nih.gov This contrasts with some alkyl diazirines, which may react through a diazo intermediate that shows a preference for acidic residues in biological systems. nih.gov
The table below summarizes the influence of these substituents on the properties of the diazirine system.
| Substituent Group | Foundational Principle / Effect | Significance in Research |
| Aryl Group | Allows for electronic tuning through substitution on the ring. nih.govrsc.org | Modulates activation energy, thermal stability, and photochemical properties. rsc.orgrsc.org |
| Trifluoromethyl (CF₃) Group | Prevents unwanted carbene rearrangements due to high C-F bond strength. nih.govbeilstein-journals.org | Increases the yield of desired insertion products and enhances probe reliability. nih.gov |
| Suppresses photoisomerization to the less reactive linear diazo isomer. nih.govnih.gov | Improves the efficiency of photoaffinity labeling by favoring the carbene pathway. nih.gov | |
| Acts as a sensitive probe for ¹⁹F NMR spectroscopy. nih.govnih.gov | Facilitates straightforward monitoring of chemical reactions and conversions. nih.gov |
Significance of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-Diazirine within Advanced Organic and Photochemical Studies
The specific compound, this compound, holds particular importance due to the strategic placement of a bromine atom on the phenyl ring. This feature elevates it from a simple photolabeling agent to a versatile chemical building block. sigmaaldrich.com
The primary significance of the bromo-substituent lies in its utility as a "synthetic handle" for chemical modification. The bromine atom can readily participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govsigmaaldrich.com This allows chemists to easily attach the 3-(trifluoromethyl)-3H-diazirine photophore to a wide array of other molecules, including complex natural products, drug candidates, and biomolecular probes. nih.gov The development of diazirine-tolerant cross-coupling conditions has made this approach highly effective. nih.gov
The placement of the bromine atom at the meta-position (the 3-position) of the phenyl ring imparts specific electronic properties. As a moderately electron-withdrawing group, the bromine atom influences the reactivity and stability of the diazirine ring, placing it in the category of moderately electron-poor trifluoromethyl aryl diazirines. rsc.org This electronic profile affects its activation characteristics and the behavior of the resulting carbene.
In advanced photochemical studies, this compound serves as a key precursor for creating sophisticated photoaffinity probes. Researchers can synthesize a core molecule of interest, and then use a cross-coupling reaction to append the 3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl moiety via the bromine atom's position. This modular approach is highly efficient for developing new tools to investigate biological systems.
The table below details the key research findings related to the functional components of this specific diazirine.
| Feature of Compound | Research Finding | Implication for Advanced Studies |
| 3H-Diazirine Core | Generates a highly reactive carbene upon UV irradiation (~350 nm). nih.gov | Enables covalent labeling of nearby molecules, ideal for identifying binding partners in biological systems. nih.govbeilstein-journals.org |
| Trifluoromethyl Group | Stabilizes the carbene, preventing rearrangement and favoring direct insertion reactions. nih.govnih.gov | Leads to higher labeling efficiency and cleaner, more interpretable experimental results. nih.gov |
| 3-Bromophenyl Group | The bromine atom serves as a versatile point for synthetic elaboration via cross-coupling reactions. nih.govsigmaaldrich.com | Allows the diazirine photolabel to be incorporated into complex molecular architectures. nih.gov |
| The meta-substitution pattern creates a moderately electron-poor aromatic system. rsc.org | Influences the thermal and photochemical activation thresholds of the diazirine. rsc.org |
Properties
CAS No. |
142719-82-2 |
|---|---|
Molecular Formula |
C8H4BrF3N2 |
Molecular Weight |
265 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Bromophenyl 3 Trifluoromethyl 3h Diazirine and Its Analogues
Historical and Contemporary Approaches to Diazirine Ring Synthesis
The synthesis of the 3-aryl-3-(trifluoromethyl)-3H-diazirine core is a process that has seen refinement over the years, yet the fundamental approach has remained largely consistent. The classical and still widely used method involves a three-step sequence starting from an appropriate aryl trifluoromethyl ketone. This process includes the formation of a ketone oxime, its cyclization to a diaziridine, and subsequent oxidation to the desired 3H-diazirine. rsc.orgnih.gov Contemporary advancements have focused on improving the efficiency and convenience of this sequence, including the development of one-pot procedures that avoid the isolation of intermediates. researchgate.netnih.gov
Precursor Preparation: Aryl Trifluoromethyl Ketone Oximes
The initial step in the synthesis of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is the preparation of its corresponding ketone oxime precursor, 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-one oxime. This is typically achieved through the reaction of 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-one with hydroxylamine (B1172632).
The synthesis of the prerequisite aryl trifluoromethyl ketones can be accomplished through various methods. One common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent derived from a brominated aromatic compound, with a trifluoroacetylating agent like ethyl trifluoroacetate (B77799) or N-(trifluoroacetyl)piperidine. For instance, 3-bromobenzotrifluoride (B45179) can be converted to its Grignard reagent and then acylated to produce the desired ketone. nih.gov A study on the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) has shown that methyl benzoates with halogen substitutions, including bromo groups, can be effectively converted to the corresponding aryl trifluoromethyl ketones in moderate to good yields. beilstein-journals.org
Once the aryl trifluoromethyl ketone is obtained, it is converted to the corresponding oxime. This is a standard reaction in organic chemistry, generally carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide, in a suitable solvent like ethanol. google.com Green chemistry approaches to oxime synthesis have also been explored, including solvent-free methods using grinding techniques with reagents like bismuth(III) oxide, which can lead to high yields in short reaction times. rsc.org Another environmentally benign approach utilizes mineral water as a solvent under catalyst-free conditions, providing quantitative yields for various aryl aldehydes, a methodology that can be adapted for ketones. ias.ac.in
Table 1: Synthesis of Aryl Trifluoromethyl Ketone Oximes
| Ketone Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | HONH₂·HCl, Pyridine, EtOH, reflux | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one oxime | Good | nih.gov |
| 3,5-Dibromo-substituted trifluoromethyl ketone | HONH₂·HCl, EtOH/Pyr, reflux, 16 h | Corresponding Oxime | 64% | wustl.edu |
| Isomeric mixture of trifluoromethyl acetophenone (B1666503) | Hydroxylamine hydrochloride, 30% NaOH, 40-45°C, 5-7h | Isomeric mixture of trifluoromethyl acetophenone oxime | 78-85% | google.com |
| Various aryl-substituted ethylenes | t-Butyl nitrite, Langlois reagent | α-Trifluoromethyl ethanone (B97240) oximes | Moderate to Good | rsc.org |
Conversion to Diaziridines: Ammonia-Mediated Cyclization
The subsequent step involves the conversion of the aryl trifluoromethyl ketone oxime into a diaziridine. A common method for this transformation is the ammonia-mediated cyclization of an activated oxime derivative, typically a tosyl or mesyl oxime. The oxime is first treated with tosyl chloride or mesyl chloride in the presence of a base like triethylamine (B128534) or pyridine to form the corresponding O-sulfonylated derivative. wustl.edu
This activated intermediate is then subjected to cyclization using ammonia (B1221849). This reaction is often carried out in a solution of liquid ammonia, sometimes with a co-solvent like diethyl ether, at low temperatures (e.g., -78 °C), and then allowed to warm to room temperature. mdpi.comnih.gov The crude diaziridine intermediate is often used in the next step without extensive purification. nih.gov
Oxidation of Diaziridines to Form 3H-Diazirines
The final step in the formation of the diazirine ring is the oxidation of the diaziridine intermediate. A variety of oxidizing agents have been employed for this transformation, ranging from classical reagents to more modern and greener alternatives.
Several traditional oxidants have proven effective in the conversion of diaziridines to 3H-diazirines.
Iodine: Often used in combination with a base such as triethylamine (I₂/Et₃N), iodine is a common and effective reagent for this oxidation. mdpi.comnih.gov The reaction is typically carried out in an organic solvent like diethyl ether.
Silver Oxide (Ag₂O): Silver oxide is another frequently used oxidant for this transformation. mdpi.com It is generally employed as a suspension in an inert solvent. The synthesis of heteroaromatic diazirines has been successfully achieved through the oxidation of the corresponding diaziridines with silver oxide. nih.gov
Potassium Permanganate (B83412) (KMnO₄): As a strong oxidizing agent, potassium permanganate has also been reported for the oxidation of diaziridines to diazirines. nih.gov
Table 2: Traditional Oxidation of Diaziridines to 3H-Diazirines
| Diaziridine Precursor | Oxidant | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Aryl-3-(trifluoromethyl)diaziridine | I₂/Et₃N | Diethyl ether | 3-Aryl-3-(trifluoromethyl)-3H-diazirine | mdpi.comnih.gov |
| 3-Aryl-3-(trifluoromethyl)diaziridine | Ag₂O | Diethyl ether | 3-Aryl-3-(trifluoromethyl)-3H-diazirine | mdpi.comnih.gov |
| 3-Aryl-3-(trifluoromethyl)diaziridine | KMnO₄ | - | 3-Aryl-3-(trifluoromethyl)-3H-diazirine | nih.gov |
| 3-(3-Iodomethyl-5-ethynylphenyl)-3-(trifluoromethyl)diaziridine | I₂ | Imidazole, PPh₃, CH₂Cl₂ | 3-(3-Ethynyl-5-(iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine | wustl.edu |
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient oxidation methods.
One-Pot Syntheses: A significant advancement has been the development of one-pot procedures that convert the tosyl oxime directly to the diazirine without the need to isolate the diaziridine intermediate. These methods often involve the in-situ formation of the diaziridine followed by immediate oxidation. researchgate.netnih.gov
Swern Oxidation: The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) and oxalyl chloride followed by a hindered base like triethylamine, has been successfully applied to the oxidation of diaziridines to diazirines. mdpi.com
Oxygen/Air: There are reports of using molecular oxygen or air as the oxidant in the presence of a base like potassium hydroxide. While this represents a very green approach, the reported yields have been modest. researchgate.net
Electrochemical Oxidation: Electrochemical methods offer a reagent-free alternative for oxidation. The electrochemical oxidation of diaziridines to diazirines on a platinum-titanium anode has been reported, providing a potentially cleaner synthetic route. wikipedia.org
Strategic Functionalization of the Aryl Moiety
The bromine atom in this compound serves as a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups onto the aryl ring. This functionalization is often carried out using modern cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, and the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, have been successfully employed for the functionalization of bromo-substituted diazirines. rsc.orgpitt.edunih.gov These reactions are generally tolerant of the diazirine functionality, allowing for late-stage modification of the molecule.
For example, a synthetic route starting from 3,5-dibromobenzoic acid methyl ester has been developed to produce trifluoromethylphenyl diazirine reagents with an alkyne substituent (TPDYNEs). This synthesis involves the sequential functionalization of the bromo-positions, demonstrating the feasibility of strategic modifications on the aryl ring before and after the formation of the diazirine. nih.govwustl.edu Furthermore, Pd(0)-catalyzed cross-coupling reactions of diazirines with aryl halides under microwave irradiation have been shown to be an effective method for forming substituted olefins. organic-chemistry.org
This strategic functionalization allows for the synthesis of a wide array of diazirine-based probes and molecules with tailored properties for specific applications in chemical biology and materials science.
Post-Synthesis Derivatization of Bromo-Substituted Aryl Rings (e.g., Suzuki–Miyaura Cross-Coupling)
A powerful strategy for the synthesis of diverse 3-aryl-3-(trifluoromethyl)-3H-diazirine analogues involves the late-stage functionalization of a bromo-substituted precursor, such as this compound. The Suzuki–Miyaura cross-coupling reaction is a particularly valuable tool for this purpose, allowing for the formation of carbon-carbon bonds between the bromo-aryl diazirine and various boronic acids or esters. This approach is advantageous as it allows for the creation of a library of compounds from a common intermediate.
A significant challenge in this approach is the potential instability of the diazirine ring under the conditions typically required for palladium-catalyzed cross-coupling reactions. However, research has identified specific conditions that are compatible with the diazirine moiety, enabling efficient coupling while preserving the photoreactive group. A fragment-based screening approach has been employed to identify optimal reaction conditions that afford high yields of the coupled product with minimal degradation of the diazirine.
Key to the success of these reactions is the careful selection of the palladium catalyst, ligand, base, and solvent system. Studies have shown that catalysts such as Pd(dppf)Cl₂ and palladium acetate (B1210297) in combination with phosphine (B1218219) ligands like SPhos can effectively catalyze the coupling. The choice of base is also critical, with inorganic bases such as potassium carbonate or cesium carbonate often providing good results. The reactions are typically carried out in aprotic polar solvents like dioxane or tetrahydrofuran (B95107) (THF), sometimes with the addition of water. These optimized conditions have proven to be highly scalable and exhibit broad scope, accommodating a wide range of pharmaceutically relevant aryl and heteroaryl boronic esters.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | dntb.gov.ua |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to Good | dntb.gov.ua |
| SPhos Pd G2 | K₃PO₄ | THF | Ambient | Up to 29 | nih.gov |
Pre-Diazirine Formation Incorporation of Substituted Phenyl Rings
An alternative and more traditional synthetic route involves the construction of the diazirine ring on a phenyl ring that already bears the desired substituents. For the synthesis of this compound, this method starts with a precursor like 3-bromo-α,α,α-trifluoroacetophenone. This approach avoids exposing a potentially sensitive or complex substituent to the conditions of diazirine formation.
The general synthetic sequence is a multi-step process:
Oxime Formation: The starting ketone, 3-bromo-α,α,α-trifluoroacetophenone, is condensed with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base like sodium acetate, to form the corresponding oxime. acs.orgnih.gov
O-Sulfonylation: The hydroxyl group of the oxime is then activated by conversion into a better leaving group. This is commonly achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base such as pyridine to yield the O-sulfonylated oxime. acs.orgnih.gov
Diaziridine Formation: The activated oxime is then treated with ammonia. This typically involves bubbling anhydrous ammonia gas through a solution of the tosyl oxime in a solvent like diethyl ether at low temperatures. The reaction proceeds via an intramolecular cyclization to form the three-membered diaziridine ring. rsc.orgresearchgate.net
Oxidation to Diazirine: The final step is the oxidation of the diaziridine to the corresponding diazirine. This is a critical step, and various oxidizing agents have been employed, including silver oxide (Ag₂O), iodine in the presence of triethylamine (I₂/Et₃N), or manganese dioxide (MnO₂). acs.orgresearchgate.net This dehydrogenation reaction introduces the nitrogen-nitrogen double bond characteristic of the diazirine ring.
This step-wise approach is well-established and allows for the synthesis of a wide variety of substituted aryl diazirines by simply starting with the appropriately substituted trifluoroacetophenone. acs.org
Stereoselective Synthesis Considerations for Substituted Diazirines
The carbon atom of the diazirine ring in 3-substituted-3-(trifluoromethyl)-3H-diazirines, such as the title compound, is a stereocenter. Consequently, these compounds can exist as a pair of enantiomers. The synthesis of enantiomerically pure diazirines is of great interest, particularly for applications in probing chiral biological environments.
Direct asymmetric synthesis of the diazirine ring is challenging. The primary strategy for obtaining chiral diazirines relies on the synthesis of enantiopure diaziridine precursors, followed by an oxidation step that ideally proceeds with retention of stereochemical integrity.
Methods for the stereoselective synthesis of diaziridines have been developed. These include:
Diastereoselective Synthesis: The reaction of chiral ketones or aldehydes with an aminating agent can lead to the formation of diastereomerically enriched diaziridines. One reported method involves the reaction of ketones and aldehydes with amines in the presence of hydroxylamine O-sulfonic acid (HOSA) and a weak inorganic base, which can introduce three stereocenters in a single step with high diastereoselectivity. mdpi.com
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of the diaziridine-forming reaction.
A significant consideration is whether the stereocenter at the carbon atom is stable to the conditions of the final oxidation step. While the direct stereochemical course of the oxidation of chiral 3-aryl-3-(trifluoromethyl)diaziridines is not extensively documented, the successful synthesis of optically pure (trifluoromethyl)diazirinylphenylalanine derivatives demonstrates that enantiomerically enriched diazirines can be prepared and utilized. mdpi.com This suggests that either the oxidation proceeds with a high degree of stereoretention or that methods for the resolution of racemic diazirines or their precursors are effective. Chiral chromatography, for instance, could be employed for the separation of enantiomers.
Scalability and Process Optimization in Diazirine Synthesis
For the practical application of this compound and its analogues, particularly in fields like drug discovery and materials science, the scalability and efficiency of the synthetic route are paramount. Significant efforts have been directed towards optimizing the synthesis of diazirines to improve yields, reduce the number of steps, and facilitate larger-scale production.
The scalability of diazirine synthesis has also been demonstrated, with reports of multigram-scale production. Scaling up the synthesis requires careful control of reaction parameters, such as temperature, particularly during the formation of the diaziridine with liquid ammonia and the subsequent oxidation, which can be exothermic. The use of robust and readily available reagents is also a critical factor for large-scale synthesis. The development of solid-phase synthesis methods, where the diazirine precursor is attached to a resin, further enhances the potential for high-throughput synthesis and purification of diazirine libraries.
Photochemical and Thermal Activation Mechanisms of 3 3 Bromophenyl 3 Trifluoromethyl 3h Diazirine
Photolytic Decomposition Pathways and Reactive Intermediates
Photolysis of 3-aryl-3-(trifluoromethyl)-3H-diazirines, including the 3-bromo-phenyl variant, is initiated by UV light absorption, typically in the 350-365 nm range. flinders.edu.auresearchgate.net This activation leads to the extrusion of molecular nitrogen and the formation of a highly reactive carbene species. However, this primary pathway is in competition with a photoisomerization reaction that yields a more stable diazo compound. ntu.edu.sgnih.govresearchgate.net
Generation of Carbene Species (Singlet and Triplet States)
Upon photoactivation, the primary reactive species generated from 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is 3-bromo-α,α,α-trifluorotoluyl-carbene. The initial electronic state of the carbene formed is believed to be the singlet state. nih.govnih.govnih.gov This singlet carbene is highly reactive and can undergo rapid insertion into various chemical bonds, including C-H, O-H, and N-H bonds. flinders.edu.auresearchgate.net
For many aryl carbenes, the triplet state is the thermodynamic ground state. nih.gov Consequently, the initially formed singlet carbene can undergo intersystem crossing (ISC) to the more stable triplet state. nih.gov The energy gap between the singlet and triplet states is influenced by the substituents on the aromatic ring. nih.gov While electron-donating groups can stabilize the singlet state, the trifluoromethyl group introduces complex electronic effects. nih.gov Computational studies on related trifluoromethyl aryl diazirines indicate that the singlet C-H insertion barriers are consistently lower than the initial energy required to produce the carbene from the diazirine, supporting the hypothesis that singlet carbenes are the primary reactive species formed upon activation. nih.gov
The presence of the electron-withdrawing trifluoromethyl group is crucial as it prevents intramolecular rearrangements of the carbene, which would otherwise lead to less efficient intermolecular reactions. ntu.edu.sg
Photoisomerization to Diazo Compounds
A significant competing pathway during the photolysis of aryl diazirines is the rearrangement into a linear diazo isomer. nih.govnih.gov For the parent compound, 3-phenyl-3-(trifluoromethyl)-3H-diazirine, photolysis yields approximately 35% of the corresponding diazo compound, 1-phenyl-2,2,2-trifluorodiazoethane, and 65% of the carbene. nih.govresearchgate.net It is expected that this compound follows a similar distribution.
This diazo isomer is generally more stable and less photo-labile than the parent diazirine. nih.govresearchgate.net However, under continuous UV irradiation, the diazo compound can also decompose, extruding nitrogen to generate the same carbene intermediate. nih.gov This two-step process can complicate kinetic analyses but ultimately leads to the same reactive species.
Kinetic and Mechanistic Elucidation of Sequential Intermediate Formation
Studies on analogous compounds using ¹⁹F NMR to monitor the reaction progress show a characteristic distribution of the three key species over time. Initially, the concentration of the diazirine decreases while the concentrations of the diazo intermediate and the carbene insertion product (formed by trapping the carbene with a solvent like methanol) increase. The concentration of the diazo intermediate typically peaks and then declines as it is converted to the carbene under continued photolysis. nih.gov
The table below illustrates the typical distribution of species during UV activation of a representative trifluoromethyl-aryl-diazirine in methanol (B129727), as determined by ¹⁹F NMR.
| Time of UV Exposure | Diazirine (%) | Diazo Intermediate (%) | Carbene Insertion Product (%) |
|---|---|---|---|
| 0 min | 100 | 0 | 0 |
| 5 min | 50 | 30 | 20 |
| 15 min | 15 | 25 | 60 |
| 30 min | 5 | 10 | 85 |
| 60 min | <1 | <1 | >98 |
Data is illustrative and based on the behavior of analogous 3-aryl-3-(trifluoromethyl)diazirines. nih.gov
Thermolytic Decomposition Processes
In addition to photochemical activation, this compound can be decomposed by heat, typically requiring temperatures in the range of 110-130°C. flinders.edu.au This thermolytic pathway also results in the elimination of nitrogen gas and the generation of the corresponding carbene.
Comparison of Thermal and Photochemical Activation Energies
Photochemical and thermal activation proceed through fundamentally different mechanisms. Photochemical activation involves promoting the molecule to an excited electronic state, from which decomposition occurs. Thermal activation involves overcoming the ground-state free energy barrier (ΔG‡) for decomposition.
The activation energy for thermal decomposition is highly sensitive to the electronic properties of the substituents on the aryl ring. flinders.edu.au Studies on a range of substituted aryl diazirines have shown a strong correlation between the activation energy and Hammett parameters, indicating that the nature of the substituent significantly alters the stability of the transition state. researchgate.net Electron-donating groups generally lower the activation energy, while electron-withdrawing groups increase it. As bromine is an electron-withdrawing group at the meta position, it is expected to increase the thermal activation energy for this compound compared to the unsubstituted parent compound.
The following table presents experimental and calculated activation free energies for the thermal decomposition of various para-substituted 3-aryl-3-(trifluoromethyl)diazirines, illustrating the impact of electronics.
| Substituent (R) | Tonset (°C) | Tpeak (°C) | ΔG‡ (kJ mol−1) |
|---|---|---|---|
| OCH3 | 102.1 | 115.5 | 137.7 |
| CH3 | 119.5 | 129.8 | 144.8 |
| H | 125.0 | 135.5 | 147.7 |
| Cl | 128.8 | 137.9 | 149.4 |
| CF3 | 136.1 | 145.9 | 153.6 |
| NO2 | 142.0 | 152.0 | 157.3 |
Data adapted from studies on para-substituted analogs to demonstrate electronic trends. researchgate.net
Analysis of Reaction Barriers and Transition States
Experimental and computational evidence strongly suggests that the transition state for the thermal decomposition of trifluoromethyl aryl diazirines possesses significant carbocationic character at the benzylic carbon. nih.govresearchgate.net This is supported by the strong linear correlation observed between thermal activation temperatures and the Hammett parameter σ⁺p, which reflects the stability of a positive charge. researchgate.net
For this compound, the electron-withdrawing bromine atom at the meta-position is expected to destabilize this positively charged transition state through an inductive effect. This destabilization leads to a higher reaction barrier and, consequently, a higher decomposition temperature compared to analogs with electron-donating or less electron-withdrawing substituents. researchgate.net Computational analyses further support the hypothesis that these diazirines initially form singlet carbenes upon thermal activation, with the transition state being singlet-like rather than triplet-like. nih.gov
Influence of Substituents on Decomposition Selectivity and Efficiency
The decomposition of this compound is significantly influenced by the electronic and steric properties of its constituent groups. The bromine and trifluoromethyl substituents play a crucial role in determining the pathway of decomposition and the reactivity of the resulting carbene intermediate.
Electronic Effects of Bromine and Trifluoromethyl Groups on Carbene Spin State
Upon photochemical or thermal activation, this compound extrudes nitrogen gas to generate 3-bromophenyl(trifluoromethyl)carbene. The spin state of this carbene, whether it is a singlet or a triplet, is a critical determinant of its subsequent reactivity. The electronic nature of the substituents on the phenyl ring plays a pivotal role in dictating this spin state.
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) withdraws electron density from the carbene center, which generally favors a triplet ground state for the carbene. nih.gov The bromine atom at the meta position also acts as an electron-withdrawing group through induction (-I effect), further destabilizing the electron-deficient singlet state and promoting the triplet state. Unlike substituents in the para position, a meta-substituent cannot directly participate in resonance stabilization of the singlet carbene. This lack of resonance stabilization from the meta-bromo substituent is a key factor in the carbene's electronic properties.
In contrast, aryl(trifluoromethyl)carbenes with electron-donating substituents, particularly in the para position, can stabilize the singlet state through resonance. For example, a para-methoxy group has been shown to result in a ground-state singlet carbene. However, for 3-(3-bromophenyl)-3-(trifluoromethyl)carbene, the combined electron-withdrawing inductive effects of both the trifluoromethyl group and the meta-bromo substituent are expected to result in a triplet ground state being more energetically favorable.
The photolysis of the parent compound, 3-phenyl-3-(trifluoromethyl)-3H-diazirine, is known to produce a significant amount of singlet carbene, which readily undergoes insertion into O-H and C-H bonds. nih.govresearchgate.net While the addition of a meta-bromo substituent is predicted to favor the triplet state, the generation of a singlet carbene upon photoexcitation is still a significant pathway, leading to characteristic singlet-state reactions.
Table 1: Predicted Electronic Effects of Substituents on Carbene Spin State
| Substituent | Position | Electronic Effect | Influence on Carbene Spin State |
|---|---|---|---|
| Trifluoromethyl (CF₃) | α-position | Strong -I | Favors Triplet State |
Steric Hindrance and Its Impact on Reaction Pathways
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the case of 3-(3-bromophenyl)-3-(trifluoromethyl)carbene, the bromine atom and the trifluoromethyl group can influence the accessibility of the carbene center to potential reaction partners.
The trifluoromethyl group is sterically demanding, comparable in size to an isopropyl group. This bulk can hinder the approach of reactants to the carbene, potentially influencing the regioselectivity and stereoselectivity of its reactions. For instance, in intermolecular reactions, the bulky CF₃ group may favor addition to less sterically hindered sites on a substrate molecule.
For intramolecular reactions, the steric bulk of the substituents is less likely to alter the primary reaction pathways, such as C-H insertion into the aromatic ring, unless it forces a conformational change that brings a specific bond closer to the carbene center. In general, for 3-(3-bromophenyl)-3-(trifluoromethyl)carbene, the electronic effects of the substituents are considered to be more dominant in determining its reactivity than steric hindrance from the meta-bromo group.
Role of Solvent and Environmental Factors in Photoreactivity
The solvent in which the photochemical activation of this compound is carried out can have a profound impact on the reaction pathway and the distribution of final products. The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence the stability of the excited state of the diazirine, the lifetime and reactivity of the carbene intermediate, and the potential for solvent-derived side products.
Photolysis of aryl(trifluoromethyl)diazirines in protic solvents, such as methanol, typically leads to efficient trapping of the singlet carbene to form an ether product through formal insertion into the O-H bond. nih.govresearchgate.net This reaction is often very clean and proceeds in high yield, indicating that the singlet carbene is the primary reactive intermediate in these solvents. For this compound, photolysis in methanol would be expected to yield 1-(3-bromophenyl)-1-methoxy-1-(trifluoromethyl)ethane as the major product.
In aprotic, non-polar solvents like cyclohexane (B81311), the primary reaction pathway for the singlet carbene is C-H bond insertion. nih.govresearchgate.net This reaction is a hallmark of singlet carbene reactivity and is highly valuable in applications such as photoaffinity labeling, where indiscriminate C-H insertion into biological macromolecules is desired. The yield of C-H insertion products can be influenced by the concentration of the diazirine and the presence of other potential reactants.
The presence of oxygen can also affect the outcome of the photoreaction. If a triplet carbene is formed, it can be trapped by molecular oxygen, which is itself a triplet in its ground state. This can lead to the formation of oxidation products, such as ketones and other degradation products, reducing the efficiency of the desired carbene reactions. Therefore, photochemical reactions involving this diazirine are often carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize these side reactions.
Table 2: Expected Major Products from the Photolysis of this compound in Different Solvents
| Solvent | Solvent Type | Expected Major Reaction | Major Product |
|---|---|---|---|
| Methanol | Protic | O-H Insertion | 1-(3-bromophenyl)-1-methoxy-1-(trifluoromethyl)ethane |
| Cyclohexane | Aprotic, Non-polar | C-H Insertion | (3-bromophenyl)(trifluoromethyl)methylcyclohexane |
Note: The product distribution can be influenced by the presence of other reagents and the specific reaction conditions.
Computational and Theoretical Studies on Diazirine Reactivity
Quantum Chemical Investigations of Diazirine Ring Strain and Stability
The three-membered ring of diazirines is inherently strained, a key factor governing their stability and propensity to decompose into carbenes. Quantum chemical calculations are used to quantify this strain, which is a combination of angle strain, torsional strain, and steric strain libretexts.org.
Angle Strain: The carbons in cycloalkanes are sp³ hybridized, preferring a bond angle of 109.5°. In diazirines, the internal C-N-N and N-C-N bond angles are severely compressed, deviating significantly from the ideal tetrahedral or trigonal planar geometries. For the parent 3,3H-diazirine, the calculated
Stability Assessment: The stability of diazirines is computationally assessed by calculating their heats of combustion. A higher heat of combustion per CH₂ group, relative to a strain-free reference, indicates greater ring strain libretexts.org. Theoretical calculations show that the stability of the diazirine ring is influenced by its substituents. For instance, calculations using the M06-2X/6-311+G(2df,2p) level of theory have been employed to optimize the geometries and understand the structural properties of various substituted diazirines researchgate.net. The presence of the trifluoromethyl group in 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine significantly influences the ring's electronic structure and stability.
Mechanistic DFT and Ab Initio Calculations of Decomposition Pathways
Density Functional Theory (DFT) and ab initio methods are pivotal in mapping the reaction mechanisms for the thermal and photochemical decomposition of diazirines princeton.edufigshare.com. These calculations provide detailed energetic profiles of the pathways leading to the formation of highly reactive carbene and diazo intermediates.
Upon activation by heat or light, the primary decomposition pathway for a diazirine involves the extrusion of molecular nitrogen (N₂) to generate a carbene researchgate.net. An alternative pathway is isomerization to a linear diazo compound, which can also be a precursor to the carbene or undergo its own distinct reactions researchgate.net. High-level ab initio calculations, such as the complete active space self-consistent field (CAS-SCF) method followed by second-order multireference perturbation theory (CAS/MP2), have been used to investigate these photochemical decomposition routes acs.orgnih.gov. These studies predict that the reaction often proceeds through a nonadiabatic mechanism, yielding the carbene and N₂ in their singlet ground states acs.orgnih.gov.
Understanding chemical reactivity requires a detailed map of the potential energy surface (PES) for both the electronic ground state (for thermal reactions) and excited states (for photochemical reactions) db-thueringen.de. Computational methods allow for the localization of stationary points (minima corresponding to reactants and products, and saddle points corresponding to transition states) on the PES db-thueringen.de.
Ground State (S₀) PES: For thermal decomposition, the diazirine molecule follows a path on the S₀ surface. Calculations determine the activation energy barrier for the concerted extrusion of N₂. The reaction proceeds from the diazirine minimum, through a transition state, to the product minima of the carbene and dinitrogen.
Excited State (S₁) PES: Photochemical activation promotes the diazirine to an excited electronic state (typically the S₁ state). The subsequent reaction pathway on the excited-state PES is often very different from the ground state. High-level calculations like TDDFT (Time-Dependent Density Functional Theory) and coupled-cluster models (CC2, CC3) are used to explore these surfaces researchgate.netntnu.nonih.gov. The decomposition on the S₁ surface is typically very rapid and can proceed through conical intersections, which are points where the S₁ and S₀ surfaces cross. These intersections provide an efficient pathway for the excited molecule to return to the ground state, leading to the formation of products acs.orgnih.gov. For many diazirines, photoexcitation leads to dissociation into the carbene and N₂ on a timescale of approximately 100 femtoseconds researchgate.net.
Computational models are crucial for predicting the properties of the short-lived carbene and diazo intermediates formed from this compound.
Carbene Intermediates: A key prediction is the electronic state of the resulting carbene. Carbenes can exist as either a singlet (with paired electrons in one orbital) or a triplet (with unpaired electrons in two orbitals) nih.gov. The nature of the substituents on the diazirine dictates the preferred spin state of the carbene. For aryl(trifluoromethyl)carbenes, the triplet state is often the ground state. However, photochemical decomposition from the singlet excited state of the diazirine typically produces the singlet carbene initially researchgate.net. The singlet carbene is particularly relevant for photoaffinity labeling as it readily inserts into C-H, O-H, and N-H bonds nih.gov. DFT calculations can predict the geometries and the singlet-triplet energy gap of these carbenes nih.gov.
Diazo Intermediates: Isomerization of the diazirine can lead to a linear diazo intermediate. The formation of diazo compounds versus direct carbene generation is a critical aspect of diazirine chemistry researchgate.net. Computational studies help to determine the energetic barrier for this isomerization. The trifluoromethyl group, being strongly electron-withdrawing, can stabilize the diazo isomer, potentially making it less reactive under certain conditions researchgate.net. The reactivity of the aryl-trifluorodiazirine primarily proceeds through the carbene intermediate, whereas some alkyl diazirines react via a diazo intermediate nih.gov.
Molecular Dynamics Simulations of Reactive Events
While quantum chemical calculations map the static potential energy surface, reactive molecular dynamics (MD) simulations provide a time-dependent view of the chemical reaction digitellinc.com. These simulations model the motions of atoms over time by solving Newton's equations of motion, allowing researchers to observe the reactive event as it happens.
Ehrenfest molecular dynamics, based on TDDFT, has been implemented to simulate the photodissociation of diazirine in solution researchgate.net. These simulations can track the entire process from photoexcitation to the breaking of the C-N bonds and the release of the N₂ molecule. Such studies are critical for understanding how the surrounding environment, such as a solvent or a biological macromolecule, influences the reaction dynamics and the behavior of the resulting carbene. MD simulations can also reveal whether reaction pathways are influenced by mechanical stress in addition to thermal energy digitellinc.com.
Structure-Reactivity Relationships Derived from Computational Models
One of the most powerful applications of computational chemistry is in establishing clear structure-reactivity relationships. By systematically modifying the structure of a molecule in silico and calculating the effect on its reactivity, researchers can develop predictive models.
For aryl diazirines, including the trifluoromethyl-substituted class to which this compound belongs, extensive computational studies have been performed to understand how substituents on the aromatic ring influence thermal stability. nih.govnih.govrsc.org A Hammett analysis, which correlates reaction rates with substituent electronic properties, has been conducted computationally. By calculating the activation free energies (ΔG‡) for the thermal decomposition of a series of 4-substituted-phenyl(trifluoromethyl)diazirines, a clear trend emerges: electron-donating groups on the aryl ring lower the activation energy, making the diazirine less stable and more reactive nih.gov. This is because these groups stabilize the electron-deficient carbene-like transition state.
The calculated activation free energies for the decomposition of various α-trifluoromethyl diazirines demonstrate this electronic effect.
| Substituent (R) on Aryl Ring | Calculated ΔG‡ (kJ mol⁻¹) |
|---|---|
| 4-NMe₂ | 104.9 |
| 4-NH₂ | 108.9 |
| 4-OH | 111.4 |
| 4-OMe | 112.5 |
| 4-CH₃ | 117.8 |
| 4-H | 120.3 |
| 4-Cl | 121.2 |
| 4-CF₃ | 126.8 |
| 4-CN | 127.3 |
| 4-NO₂ | 129.2 |
These computational models provide a rational basis for designing diazirine-based reagents with tailored thermal stability, which is crucial for their application in fields like chemical biology and materials science nih.gov.
Spectroscopic Characterization of Diazirine Intermediates and Reaction Progress
Time-Resolved Spectroscopic Techniques for Transient Species Detection
Upon photoactivation, typically with UV light in the 350-380 nm range, 3-aryl-3-(trifluoromethyl)diazirines generate two primary intermediates: a highly reactive singlet carbene and a more stable, linear diazo compound. nih.govrsc.orgnih.gov The carbene is an exceptionally short-lived species with a lifetime in the nanosecond-to-picosecond range, responsible for rapid insertion into nearby C-H, O-H, and N-H bonds. nih.govnih.gov The diazo isomer, formed via rearrangement, is less reactive but can still participate in labeling reactions, sometimes at sites distal to the initial generation point due to its longer lifetime. nih.govchemrxiv.org Distinguishing between these transient species and characterizing their kinetics is crucial for interpreting experimental outcomes.
Ultrafast Laser Flash Photolysis for Carbene and Diazo Intermediates
Ultrafast laser flash photolysis is a powerful technique for studying the kinetics of short-lived reaction intermediates. nih.gov By using a short laser pulse (the "pump") to initiate the photoreaction and a second light beam (the "probe") to monitor changes in absorption over time, the formation and decay of transient species can be observed on timescales from femtoseconds to milliseconds. researchgate.net
For aryl trifluoromethyl diazirines, photolysis near 350 nm rapidly populates an excited singlet state (S₁) which then decays. researchgate.netresearchgate.net This decay partitions between two pathways: the direct extrusion of N₂ to form the singlet carbene and isomerization to the linear diazo intermediate. rsc.orgresearchgate.net Studies on the parent compound, 3-trifluoromethyl-3-phenyldiazirine, have shown this partitioning yields approximately 65% carbene and 35% diazoisomer. researchgate.net The trifluoromethyl group is critical as it helps prevent internal rearrangement of the carbene, a common side reaction with non-fluorinated analogues. nih.govresearchgate.net The highly reactive singlet carbene is responsible for the desired covalent modification of target molecules, while the diazo intermediate can be subsequently photolyzed to also generate the same carbene. researchgate.netnih.gov
Transient Infrared and UV-Vis Spectroscopy
Transient absorption spectroscopy in the ultraviolet-visible (UV-Vis) and infrared (IR) regions provides complementary information on the electronic and vibrational states of the diazirine and its photoproducts.
Transient UV-Vis Spectroscopy: 3-Aryl-3-(trifluoromethyl)diazirines exhibit a characteristic weak absorption band in the near-UV region, typically between 320 and 410 nm, which is the wavelength range used for their activation. islandscholar.carsc.org Ultrafast time-resolved UV-Vis spectroscopy can monitor the disappearance of this parent diazirine absorption and the appearance of new absorption bands corresponding to the S₁ excited state, the diazo intermediate, and the carbene. researchgate.net For example, studies on a similar aryldiazirine revealed a transient absorption band between 400-700 nm, attributed to the S₁ excited state. researchgate.net
| Compound Class | λmax (nm) | Solvent |
| Trifluoromethyl aryl diazirine | ~320-410 | n-Hexane |
| Electron-rich trifluoromethyl aryl diazirine | Shifted to higher wavelengths (>350 nm) | n-Hexane |
| Electron-poor trifluoromethyl aryl diazirine | Shifted to higher wavelengths (>350 nm) | n-Hexane |
Transient Infrared (IR) Spectroscopy: This technique allows for the direct observation of changes in the vibrational modes of molecules during a reaction. Ultrafast IR spectroscopy has been used to directly observe the formation of both carbene and diazo intermediates from aryldiazirines. nih.gov By tracking characteristic vibrational frequencies, such as the N=N stretch of the diazirine ring (around 1560-1585 cm⁻¹) and the distinct stretching frequency of the linear diazo intermediate, the kinetics of the isomerization and nitrogen extrusion processes can be elucidated. islandscholar.canasa.gov
In-situ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Monitoring of Reactions
In-situ Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly ¹⁹F NMR, is exceptionally well-suited for monitoring reactions involving the 3-(trifluoromethyl)-3H-diazirine moiety. The trifluoromethyl group provides a strong, distinct signal in a region of the ¹⁹F NMR spectrum that is typically free from other signals. This allows for clear, quantitative tracking of the reaction progress in real-time. rsc.org Upon UV activation of a solution containing the diazirine, the decay of the starting material's ¹⁹F signal can be monitored over time, along with the appearance of new signals corresponding to the linear diazo intermediate and the final carbene insertion products. researchgate.netrsc.org ¹H and ¹³C NMR are also used to characterize the final purified products, confirming the structure of the covalent adducts formed. nih.gov
| Species | Typical ¹⁹F NMR Chemical Shift (δ, ppm) |
| 3-Aryl-3-(trifluoromethyl)-3H-diazirine | ~ -66 to -68 |
| Carbene Insertion Product | Varies depending on insertion site |
| Linear Diazo Intermediate | Distinct from diazirine, often downfield |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is the definitive method for confirming the identity of reaction products. nih.govnih.gov In photoaffinity labeling experiments, ESI-MS can determine the precise mass of a modified protein, thereby confirming that a covalent bond has formed and establishing the stoichiometry of the labeling (i.e., how many molecules of the probe have attached to the target). nih.gov Following enzymatic digestion of the labeled protein, tandem MS (MS/MS) is used to sequence the modified peptides, pinpointing the exact amino acid residue(s) where the carbene insertion occurred. nih.gov MS is also crucial for identifying potential side products, such as those resulting from the carbene reacting with water or buffer components. chemrxiv.org
Advanced X-ray Crystallography and Structural Elucidation of Precursors and Products
X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information by determining the precise arrangement of atoms in a crystalline solid. While obtaining a crystal structure of the small and reactive 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine molecule itself is challenging, this technique is invaluable for characterizing its stable synthetic precursors and its final, stable reaction products. nih.govnih.gov
The synthesis of aryl trifluoromethyl diazirines typically proceeds through several stable intermediates, such as trifluoromethyl ketones, oximes, and diaziridines. nih.govacs.org X-ray crystallographic analysis of these precursors confirms their structure, stereochemistry, and purity, which is essential for ensuring the success of subsequent synthetic steps.
Applications in Advanced Organic Synthesis and Methodology Development
Carbene Insertion Reactions in C-H, O-H, and N-H Bonds
The primary application of 3-aryl-3-(trifluoromethyl)diazirines in synthesis is the generation of singlet carbenes which readily undergo insertion into single bonds. nih.gov These reactions are prized for their ability to form new carbon-carbon and carbon-heteroatom bonds directly and efficiently. The photolysis of the parent compound, 3-phenyl-3-(trifluoromethyl)diazirine, demonstrates high efficacy in formal insertion reactions into both O-H and C-H bonds. nih.govresearchgate.net
When irradiated in methanol (B129727), the generated trifluoromethylphenylcarbene inserts into the O-H bond of the solvent, yielding the corresponding methyl ether product with exceptional efficiency. nih.govresearchgate.net Similarly, photolysis in an alkane solvent like cyclohexane (B81311) leads to the formation of a C-H insertion product, directly creating a new C-C bond. nih.govresearchgate.net These reactions are characteristic of the carbene derived from the 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine as well. The high reactivity of the singlet carbene allows these insertions to occur at nearly diffusion-controlled rates. nih.gov
| Reaction Type | Substrate | Carbene Precursor | Product | Yield | Reference |
| O-H Insertion | Methanol | 3-phenyl-3-(trifluoromethyl)diazirine | 1-methoxy-1-phenyl-1-(trifluoromethyl)ethane | >95% | nih.govresearchgate.net |
| C-H Insertion | Cyclohexane | 3-phenyl-3-(trifluoromethyl)diazirine | Cyclohexyl(phenyl)(trifluoromethyl)methane | >50% | nih.govresearchgate.net |
While carbene insertion reactions are powerful, controlling their selectivity can be challenging, particularly with C-H bonds. Insertions into heteroatom-hydrogen bonds like O-H and N-H are generally very fast and selective, often precluding the need for catalysts. However, in molecules with multiple, electronically distinct C-H bonds, achieving high regioselectivity is a significant hurdle. The highly reactive nature of the singlet trifluoromethylphenylcarbene means it often exhibits low discrimination between primary, secondary, and tertiary C-H bonds.
The stereoselectivity of these insertion reactions is also a key consideration. For a carbene to insert into a C-H bond at a chiral center, the reaction's stereochemical outcome (retention or inversion of configuration) is critical. While methods for achieving stereoselective carbene insertions have been developed for other systems, often employing chiral catalysts, specific studies detailing the inherent regio- and stereoselectivity of the carbene generated from this compound are not extensively documented. nih.govacs.org
The development of catalytic methods to control the reactivity of carbenes is a cornerstone of modern synthetic chemistry. Transition metals, particularly rhodium and copper complexes, are widely used to mediate carbene transfer reactions, enabling high levels of chemo-, regio-, and stereoselectivity that are unattainable in the uncatalyzed thermal or photochemical reactions. acs.org
However, the application of such catalytic strategies specifically to carbenes generated from 3-aryl-3-(trifluoromethyl)diazirines is less common. Much of the research on these diazirines focuses on their utility in photoaffinity labeling, where the uncatalyzed, highly indiscriminate reactivity of the photogenerated carbene is advantageous for mapping binding sites. nih.gov While catalytic C-H insertion and cyclopropanation reactions are well-established for diazo compounds, the direct catalytic transformation of carbenes from photolyzed diazirines like this compound remains a more specialized area of investigation. d-nb.infonih.gov
Cycloaddition Reactions Initiated by Diazirine-Derived Carbenes
Carbenes are well-known for their participation in cycloaddition reactions, where they react with unsaturated systems like alkenes and alkynes to form strained ring systems. These transformations are fundamental in synthetic chemistry for building molecular complexity rapidly.
The reaction of a carbene with an alkene to form a cyclopropane (B1198618) is termed a [2+1] cycloaddition or cyclopropanation. This is one of the most important applications of carbene chemistry. The trifluoromethylcarbene generated from a diazirine precursor can react with various olefins to produce trifluoromethyl-substituted cyclopropanes. researchgate.netresearchgate.net These fluorinated cyclopropane motifs are of significant interest in medicinal chemistry due to their unique conformational and electronic properties. nih.gov
The reaction can be performed under photochemical conditions, where the diazirine is irradiated in the presence of the alkene. The stereochemistry of the alkene is often retained in the cyclopropane product, a hallmark of a singlet carbene addition. While specific examples utilizing this compound are not detailed in extensive studies, the general reactivity pattern is well-established for related precursors like trifluoromethyl diazomethane (B1218177) (CF₃CHN₂), which also serves as a source for the trifluoromethylcarbene moiety. researchgate.netrsc.org
Table 2: Representative Trifluoromethyl-Cyclopropanation
| Carbene Source | Alkene Substrate | Catalyst/Conditions | Product Type | Yield | Reference |
| CF₃CHN₂ | 1-phenyl-1,3-butadiene | K₃PO₄, 80 °C | Trifluoromethyl-vinylcyclopropane | 85% | researchgate.net |
| CF₃CHN₂ | Styrene | FeCl(TPP), NaOMe | Trifluoromethyl-phenylcyclopropane | N/A | researchgate.net |
Beyond [2+1] cycloadditions, carbenes can theoretically participate in more complex multicomponent reactions, where three or more reactants combine in a single operation. However, the application of carbenes derived from this compound in such transformations is not a widely explored area. The high reactivity of the carbene often favors rapid, bimolecular reactions like insertion or simple cycloaddition over more complex, ordered multicomponent pathways. While [3+2] cycloaddition reactions are known for diazo compounds, leading to five-membered rings, the direct involvement of diazirine-derived carbenes in these or other multicomponent sequences remains a niche topic. rsc.orgnih.gov
Electrophilic Nitrogen Transfer and Amination Reactions
An emerging and synthetically valuable application of diazirines is their use as electrophilic nitrogen transfer agents for the formation of C-N bonds. In these reactions, the diazirine ring itself, rather than the corresponding carbene, acts as the reactive species. Diazirines can serve as sources for the transfer of one or even two nitrogen atoms to a nucleophile. researchgate.net
This reactivity is showcased in decarboxylative amination reactions, where a carboxylic acid can be converted into an imine (single nitrogen transfer) or a diaziridine (double nitrogen transfer) using a diazirine as the nitrogen donor. researchgate.net This methodology provides a novel route to nitrogen-containing molecules, which are ubiquitous in pharmaceuticals and agrochemicals. This transformation highlights the versatility of the diazirine functional group, which can act as a precursor to a highly reactive carbene or as an electrophilic nitrogen source, depending on the reaction conditions and partners. researchgate.net
Functionalization of Specific Organic Scaffolds (e.g., Indoles, Fullerenes)
The compound this compound serves as a potent precursor for the generation of the highly reactive 3-bromophenyl(trifluoromethyl)carbene upon photolysis. This carbene is a versatile intermediate for the functionalization of various organic structures, including the electron-rich systems of indoles and the unique cage structure of fullerenes. The reactions typically proceed via carbene insertion or addition pathways, leading to the formation of new carbon-carbon bonds and the incorporation of the bromophenyl and trifluoromethyl moieties onto these scaffolds.
Functionalization of Indoles
The reaction of carbenes with indoles is a well-established method for synthesizing complex indole (B1671886) derivatives. The carbene generated from this compound is electrophilic in nature, due to the presence of the electron-withdrawing trifluoromethyl group, and readily reacts with the nucleophilic indole ring. Depending on the reaction conditions and the substitution pattern of the indole, several reaction pathways are possible, including cyclopropanation, C-H insertion, and N-H insertion. core.ac.ukdicp.ac.cn
Cyclopropanation: A primary reaction pathway involves the [2+1] cycloaddition of the carbene across the electron-rich C2=C3 double bond of the indole nucleus. This reaction leads to the formation of a cyclopropane-fused indole, a valuable heterocyclic scaffold. Research by Koenigs and colleagues has demonstrated that aryl trifluoromethyl diazo compounds, which are isomers of diazirines and serve as carbene precursors, undergo palladium-catalyzed reactions with N-aryl indoles to yield trifluoromethyl-substituted cyclopropanes. acs.orgnih.gov This method provides a pathway to novel trifluoromethyl-substituted N-aryl indoles, although N-protected indoles were necessary to achieve the desired cyclopropanation product. acs.orgnih.gov
C-H and N-H Insertion: In addition to cyclopropanation, direct insertion of the carbene into the C-H or N-H bonds of the indole ring can occur. The N-H bond in unprotected indoles is often the most reactive site for carbene insertion, leading to N-alkylated products. core.ac.uknih.gov Functionalization of the C2-H and C3-H bonds is also a known transformation, though selectivity between these sites can be a challenge. core.ac.uk The choice of catalyst and protecting groups on the indole nitrogen are critical factors in directing the chemoselectivity of the reaction towards either insertion or cyclopropanation. core.ac.ukacs.org
The table below summarizes the potential products from the reaction of 3-bromophenyl(trifluoromethyl)carbene with a generic indole substrate.
| Reaction Type | Indole Substrate | Major Product Structure | Description |
|---|---|---|---|
| Cyclopropanation | N-Protected Indole | Cyclopropane-fused Indole | The carbene adds across the C2=C3 bond to form a three-membered ring fused to the indole core. |
| N-H Insertion | Unprotected Indole | 1-(Aryl(trifluoromethyl)methyl)-1H-indole | The carbene inserts into the N-H bond, resulting in substitution on the indole nitrogen. |
| C3-H Insertion | N-Protected Indole | 3-(Aryl(trifluoromethyl)methyl)-1H-indole | The carbene inserts into the C-H bond at the C3 position, the most common site for electrophilic substitution. |
Functionalization of Fullerenes
The photochemical reaction of this compound with buckminsterfullerene (B74262) (C60) provides an efficient route to novel methanofullerene derivatives. Upon irradiation with UV light, the diazirine expels a molecule of nitrogen to generate the corresponding 3-bromophenyl(trifluoromethyl)carbene. acs.org This highly reactive intermediate then undergoes a [2+1] cycloaddition reaction with one of the nih.govnih.gov double bonds on the surface of the fullerene cage. acs.orgnih.gov
This process, a variation of the Bingel-Hirsch reaction, results in the formation of a cyclopropane ring fused to the fullerene sphere, yielding a functionalized methanofullerene. acs.org This method is a versatile approach for attaching trifluoromethyl and bromophenyl groups to the fullerene core, allowing for the synthesis of fullerene derivatives with tailored electronic and physical properties. The resulting products can be used in materials science and medicinal chemistry. nih.govnih.gov The bromine atom on the phenyl ring also serves as a synthetic handle for further modifications via cross-coupling reactions.
The table below details the research findings for the functionalization offullerene using this methodology.
| Reactant 1 | Reactant 2 | Reaction Condition | Intermediate | Product | Yield |
|---|---|---|---|---|---|
| This compound | Fullerene (C60) | Photolysis (UV light) | 3-bromophenyl(trifluoromethyl)carbene | (3-bromophenyl)(trifluoromethyl)methanofullerene | Reasonable yields reported for analogous systems acs.org |
Methodological Contributions in Chemical Biology Research Tools
Principles of Photoaffinity Labeling (PAL) Using Diazirines
Photoaffinity labeling is a powerful technique used to identify and characterize interactions between small molecules and their biological targets, such as proteins and nucleic acids. The core principle of PAL involves a photoreactive group on a ligand that, upon activation with light, forms a highly reactive intermediate capable of forming a covalent bond with the interacting biomolecule.
Diazirines, including 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine, are a favored class of photoreactive moieties for several reasons. Upon irradiation with UV light, typically in the range of 350-360 nm which is less damaging to biological samples, the diazirine ring loses a molecule of nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then undergo non-specific insertion into nearby C-H, N-H, or O-H bonds within the binding site of the target biomolecule, resulting in a stable covalent linkage. The trifluoromethyl group on the diazirine ring is particularly advantageous as it helps to suppress the undesired rearrangement of the diazirine to a linear diazo isomer, thereby enhancing the efficiency of carbene formation.
The small size of the diazirine group is another significant advantage, as it is less likely to cause steric hindrance that could interfere with the natural binding of the ligand to its target. This ensures that the interaction being studied is as close to the native state as possible. The high reactivity and short lifetime of the generated carbene ensure that the labeling is confined to the immediate vicinity of the binding site, providing high-resolution information about the interaction interface.
Design Considerations for Diazirine-Containing Chemical Probes
The design of effective chemical probes incorporating this compound requires careful consideration of several factors to ensure successful target identification and interaction mapping. A key feature of this particular diazirine is the presence of a bromophenyl group, which makes it amenable to further chemical modification through cross-coupling reactions.
One of the most significant advantages of this compound is its compatibility with Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward installation of the diazirine moiety onto a wide variety of ligand scaffolds. This versatility is crucial for creating a diverse library of probes to investigate different biological targets.
A typical diazirine-containing probe consists of three key components:
The recognition element: This is the part of the probe that specifically binds to the biological target of interest.
The photoreactive group: In this case, the 3-(trifluoromethyl)-3H-diazirine group.
A reporter tag: This is a functional group, such as biotin (B1667282) or a fluorescent dye, that facilitates the detection, enrichment, and identification of the labeled biomolecule.
Strategic Integration into Ligand Structures for Target Engagement Studies
The strategic integration of this compound into ligand structures is a cornerstone of modern chemical biology, enabling the direct and covalent capture of cellular targets. The bromo-functional handle of this compound is particularly useful for its incorporation into complex molecules.
A common strategy involves the synthesis of a ligand of interest with a boronic acid or ester group, which can then be coupled with this compound using palladium catalysis. This modular approach allows for the late-stage introduction of the photoreactive group, which is often beneficial when working with sensitive or complex ligand scaffolds.
Once the probe is synthesized, it can be introduced to a biological system, such as a cell lysate or live cells. After an incubation period to allow for binding to the target, the system is irradiated with UV light to trigger the cross-linking reaction. The covalently labeled target can then be isolated using the reporter tag (e.g., streptavidin beads for a biotin tag) and identified using techniques like mass spectrometry. This process of "ligand-based receptor capture" is a powerful method for identifying the cellular targets of bioactive small molecules.
Application in Structural Elucidation of Biomolecular Interactions
Probes derived from this compound are instrumental in providing high-resolution structural information about biomolecular interactions. By covalently marking the binding site, these probes enable the precise identification of the amino acid residues or nucleotides that are in close proximity to the bound ligand.
Mapping of Ligand Binding Sites in Receptors and Enzymes
One of the primary applications of these diazirine-based probes is the detailed mapping of ligand binding sites within proteins. After the photo-cross-linking reaction and isolation of the labeled protein, the protein is typically digested into smaller peptides using proteolytic enzymes. The resulting peptide mixture is then analyzed by mass spectrometry.
The covalently attached ligand-probe fragment results in a mass shift in the modified peptide, allowing for its identification. Further analysis using tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residue that was modified by the reactive carbene. This information provides a precise map of the ligand-binding pocket, which is invaluable for understanding the molecular basis of recognition and for the rational design of new drugs.
Below is a hypothetical data table illustrating the type of results that can be obtained from such an experiment:
| Labeled Protein | Protease | Identified Peptide Sequence | Modified Residue | Mass Shift (Da) |
| Kinase X | Trypsin | G-L-I-M -V-F-P-Y-K | Methionine-123 | +247.03 |
| GPCR Y | Chymotrypsin | V-A-T-L -W-S-R-F | Leucine-88 | +247.03 |
| NHR Z | Asp-N | D -A-E-F-R-H-D-S-G-Y | Aspartic Acid-45 | +247.03 |
This table is illustrative and does not represent actual experimental data.
Investigation of Protein-Protein and Protein-Nucleic Acid Interactions
The utility of this compound extends beyond the study of small molecule-protein interactions to the investigation of larger biomolecular complexes, such as protein-protein and protein-nucleic acid interactions. In these applications, the diazirine moiety can be incorporated into one of the interacting partners to map the interface of the complex.
For example, to study a protein-protein interaction, the diazirine can be incorporated into a "bait" protein. Upon complex formation with a "prey" protein and subsequent photoactivation, the bait protein will covalently label the prey protein at the interaction interface. Subsequent mass spectrometric analysis can then identify the cross-linked peptides and reveal the specific regions of contact between the two proteins.
Similarly, to probe protein-nucleic acid interactions, the diazirine can be incorporated into a synthetic oligonucleotide. This modified nucleic acid can then be used to identify and map the binding sites of DNA- or RNA-binding proteins.
Methodologies for Protein Structure Mapping and Conformational Analysis
Diazirine-based photo-cross-linking can also provide insights into the three-dimensional structure and conformational dynamics of proteins. By incorporating diazirine-containing unnatural amino acids at specific sites within a protein's sequence, it is possible to probe solvent accessibility and map intramolecular and intermolecular contacts.
For instance, a diazirine-containing amino acid can be introduced at a site that is predicted to be in a flexible loop. Upon photoactivation, the pattern of cross-linking to other parts of the protein or to interacting partners can provide information about the conformational states of that loop.
Differential labeling experiments can also be performed to compare the conformation of a protein in different states (e.g., active versus inactive, or apo versus ligand-bound). In such experiments, the protein is labeled with the diazirine probe under two different conditions, and the labeling patterns are compared. Differences in the sites and efficiencies of labeling can reveal changes in protein conformation.
A hypothetical data table from a differential labeling experiment is shown below:
| Protein State | Labeled Residue | Relative Labeling Efficiency (%) |
| Apo-Myoglobin | Histidine-93 | 45 |
| Holo-Myoglobin | Histidine-93 | 15 |
| Apo-Myoglobin | Methionine-131 | 60 |
| Holo-Myoglobin | Methionine-131 | 75 |
This table is illustrative and does not represent actual experimental data.
Tunable Reactivity in Biological Contexts
The reactivity of this compound in biological systems is centered around the photochemical generation of a carbene. Upon irradiation with UV light, typically in the range of 350-380 nm, the diazirine ring loses a molecule of nitrogen (N₂) to form a highly reactive and short-lived singlet carbene. researchgate.net This carbene can then undergo insertion into a variety of chemical bonds, including C-H, N-H, and O-H bonds, which are abundant in biological macromolecules like proteins. nih.gov
A key aspect of the reactivity of trifluoromethylaryldiazirines is the minimal formation of a diazo isomer, which is a potential side product that can lead to non-specific labeling. The electron-withdrawing nature of the trifluoromethyl group helps to suppress the formation and reactivity of this diazo intermediate, thereby favoring the carbene pathway for labeling. nih.govnih.gov This leads to more precise and interpretable results in photoaffinity labeling experiments.
The reactivity of the carbene generated from this compound is generally non-specific, which is advantageous for labeling a wide range of amino acid residues within a binding site. However, this lack of specificity can also be a challenge when trying to pinpoint exact interaction sites. Therefore, strategies to tune this reactivity and enhance labeling selectivity are of great interest.
Strategies for Enhancing Selectivity of Labeling
By strategically placing positive or negative charges on the probe, it is possible to direct the labeling towards protein surfaces with complementary electrostatic potentials. For instance, a positively charged probe may preferentially label proteins with acidic patches, thereby enhancing the selectivity of the interaction capture. nih.gov This approach allows for the selective visualization of specific types of protein interactions, distinguishing between strong, stable complexes and more transient encounters.
The table below summarizes how probe charge can influence labeling selectivity.
| Probe Charge | Target Protein Environment | Type of Interaction Captured |
| Positive | Acidic (negatively charged) surfaces | Can capture more transient interactions |
| Neutral | Hydrophobic or neutral pockets | May visualize stronger binding interactions |
| Negative | Basic (positively charged) surfaces | May visualize stronger binding interactions |
This table illustrates the general principles of how probe charge can be used to enhance labeling selectivity in photoaffinity labeling experiments.
Furthermore, the bromine atom on the phenyl ring of this compound provides a convenient point for chemical modification. sigmaaldrich.comsigmaaldrich.com This allows for the attachment of various functionalities, including those that can enhance labeling selectivity. For example, moieties that can participate in specific non-covalent interactions, such as hydrogen bonding or π-stacking, can be appended to the probe to increase its affinity and residence time at the target site, leading to more efficient and selective labeling upon photoactivation.
Development of Photolabels with Longer Activation Wavelengths
A significant challenge in photoaffinity labeling is the potential for cellular damage caused by high-energy UV light. nih.gov Therefore, there is a continuous effort to develop photolabels that can be activated by longer, lower-energy wavelengths of light (i.e., moving towards the visible spectrum). The 3-trifluoromethyl-3-aryldiazirine scaffold, including this compound, is a key platform for these developmental efforts.
The activation wavelength of diazirines is determined by their electronic properties. Modifications to the aryl ring system can shift the absorption maximum to longer wavelengths. Research in this area has focused on extending the conjugation of the aromatic system or by introducing auxochromic groups. Another approach involves replacing the phenyl ring with heterocyclic rings, such as pyridine (B92270) or pyrimidine, which can enhance ambient light stability and, in some cases, influence the photophysical properties. nih.gov
The development of photolabels with longer activation wavelengths offers several advantages, as outlined in the table below.
| Feature | Advantage |
| Longer Activation Wavelength (e.g., >400 nm) | Reduced phototoxicity and damage to biological samples. |
| Increased Tissue Penetration | Enables in vivo photoaffinity labeling studies in deeper tissues. |
| Orthogonal Activation | Allows for multiplexed labeling experiments with other photochemically active probes that are activated at different wavelengths. |
While significant progress has been made, the development of trifluoromethylaryldiazirine-based photolabels that can be efficiently activated by visible light remains an active area of research. The synthetic accessibility and modifiable nature of this compound make it a valuable starting material for the synthesis and evaluation of new generations of photolabels with improved activation properties. nih.gov
Applications in Materials Science and Polymer Chemistry
Diazirine-Based Crosslinking Agents for Polymer Systems
Aryl-trifluoromethyl-diazirines have emerged as universal crosslinking agents, capable of forming covalent bonds between polymer chains in materials that are often difficult to modify with traditional methods, such as polyolefins. nih.govuvic.ca This process, which can be initiated either photochemically or thermally, enhances the mechanical and thermal properties of the polymers. researchgate.netnih.gov
The crosslinking process is initiated by the activation of the diazirine group, which expels nitrogen gas (N₂) to form a highly reactive carbene intermediate. researchgate.netnih.gov This activation can be achieved through two primary methods:
Photochemical Activation: This method involves irradiating the diazirine-containing polymer system with UV light, typically at wavelengths between 350 nm and 405 nm. researchgate.nettcichemicals.comrsc.org The process is efficient and can be performed at room temperature, making it suitable for thermally sensitive substrates. For example, blends of poly(n-butyl acrylate) (PnBA) with a diazirine-containing copolymer were successfully cross-linked after just one minute of exposure to 370 nm UV light. nih.gov This photo-generated cross-linking proceeds without the need for catalysts or initiators, with molecular nitrogen as the only byproduct. rsc.org
Thermal Activation: Heating the polymer system provides an alternative method for generating the carbene. Crosslinking is typically achieved at temperatures ranging from 80°C to 110°C. researchgate.net In studies with PnBA blends, heating at 110°C for two hours resulted in effective cross-linking. nih.gov The choice between photochemical and thermal activation depends on the specific polymer system and the desired application, with photochemical methods offering spatial and temporal control for applications like photopatterning. uvic.canih.gov
The covalent insertion of the carbene generated from the diazirine into the polymer backbone creates new bonds between polymer chains, transforming a thermoplastic material into a more robust thermoset. uvic.ca This modification leads to significant improvements in the material's properties.
The efficiency of cross-linking can be quantified by measuring the gel fraction, which represents the percentage of the polymer that has become insoluble through network formation. In systems using diazirine-containing polymeric cross-linkers with unfunctionalized linear poly(n-butyl acrylate), gel fractions of up to 95% have been achieved with diazirine contents as low as 0.8 wt%. nih.govucsb.edu
The introduction of these cross-links directly impacts the material's mechanical and rheological behavior. As the concentration of the diazirine cross-linker increases, the material transitions from a state of entangled branched polymers to a fully cross-linked network, leading to enhanced mechanical strength and stability at higher temperatures. nih.govnih.govucsb.edu This technology has been used to strengthen materials like ultra-high molecular weight polyethylene (B3416737) fabrics. uvic.ca
| Diazirine (CF₃Dz) Content (wt%) | Activation Method | Resulting Gel Fraction (%) | Observed Material State |
|---|---|---|---|
| 0.1 | UV (370 nm, 1 min) | ~20 | Partially Cross-linked |
| 0.2 | UV (370 nm, 1 min) | ~60 | Cross-linked |
| 0.4 | UV (370 nm, 1 min) | ~85 | Highly Cross-linked |
| 0.8 | UV (370 nm, 1 min) | >95 | Fully Cross-linked Network |
| 0.8 | Thermal (110 °C, 2 h) | >90 | Fully Cross-linked Network |
Data adapted from studies on poly(n-butyl acrylate) blends. nih.govresearchgate.net
Surface Functionalization and Coating Applications
The ability of diazirine-generated carbenes to react with C-H bonds makes them highly effective for surface functionalization and the creation of specialized coatings. chemimpex.comresearchgate.net This method allows for the covalent attachment of molecules to surfaces that are typically inert, such as graphitic carbon, or sensitive, like polymers, without damaging the underlying substrate. uvic.caresearchgate.net
Research has demonstrated the use of 3-aryl-3-(trifluoromethyl)diazirines as versatile photoactivated "linker" molecules for the covalent modification of graphitic surfaces and carbon nanotubes. researchgate.netkcl.ac.uk In one study, a ferrocene-containing diazirine derivative was synthesized and photochemically attached to the surface of vitreous carbon and multiwalled carbon nanotubes. The resulting surface coverage was found to be 20-fold greater than that achieved with conventional covalent modification strategies, highlighting the efficiency of the diazirine-based approach. researchgate.netkcl.ac.uk This technique is also valuable for creating robust, ice-phobic coatings and for the non-destructive surface modification of polymers like polydimethylsiloxane (B3030410) (PDMS). nih.govuvic.ca
| Substrate | Modification Method | Surface Coverage (mol/cm²) | Coverage (% of Monolayer) |
|---|---|---|---|
| Vitreous Carbon | Photoactivated Diazirine | ~1.8 x 10⁻¹⁰ | ~11% |
| Hollow-Tube MWCNTs | Photoactivated Diazirine | - | ~10% |
| Vitreous Carbon | Conventional Esterification (Control) | <1 x 10⁻¹¹ | <0.5% |
Data derived from electrochemical and XPS analysis. researchgate.netkcl.ac.uk
Integration into Advanced Organic Materials (e.g., Organic Light-Emitting Diodes)
The fabrication of multilayer solution-processed organic light-emitting diodes (OLEDs) is often hindered by problems of interlayer mixing and surface erosion when depositing sequential layers. rsc.org Diazirine-based photo-cross-linkers provide a powerful solution to this challenge. By incorporating a diazirine cross-linker into a soluble organic semiconductor material, the layer can be rendered insoluble after deposition through a brief exposure to UV light. rsc.orgresearchgate.net
This in-situ cross-linking creates a robust network that resists dissolution from the solvents used for subsequent layers, enabling the defect-free fabrication of complex device architectures. rsc.org The process is performed under mild conditions—at room temperature with 365 nm UV light—that are compatible with sensitive organic materials. rsc.org
The application of this technique has led to significant improvements in OLED performance. Cross-linking the material layers reduces surface roughness and enhances interfacial integrity. In phosphorescent OLEDs, this has resulted in a lower turn-on voltage, a six-fold increase in external quantum efficiency (EQE), and a substantial boost in luminous efficiency. rsc.org Beyond OLEDs, diazirine-based reagents are being explored for photopatterning low dielectric materials for microelectronics and for improving the stability of perovskite solar cells. nih.gov
| Performance Metric | Standard Device | Cross-linked Device | Improvement Factor |
|---|---|---|---|
| Turn-on Voltage | 3.8 V | 3.0 V | -21% |
| Max. External Quantum Efficiency (EQE) | 1.1% | 6.8% | 6.2x |
| Max. Luminous Efficiency | 3.8 cd/A | 22.9 cd/A | 6.0x |
| Surface Roughness (NPB layer) | 6.4 nm | 1.0 nm | -84% |
Data from a study on phosphorescent OLEDs incorporating a diazirine cross-linker. rsc.org
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The conventional synthesis of aryl-trifluoromethyl-diazirines typically begins with the corresponding aryl trifluoromethyl ketone. acs.orgnih.gov The process involves the formation of a tosyl oxime, which is then treated with liquid ammonia (B1221849) to yield a diaziridine intermediate. nih.gov Subsequent oxidation with reagents like silver oxide (Ag₂O) or iodine (I₂) produces the final diazirine ring. acs.orgnih.gov While effective, this multi-step process presents opportunities for significant improvement.
Exploration of Novel Photoreactive Modes and Catalyst Systems
Historically, the activation of diazirines to generate carbenes has relied on UV light (typically around 350-380 nm). researchgate.net However, UV radiation can be damaging to biological systems and has limited tissue penetration, restricting certain applications. researchgate.netchemrxiv.org A major emerging trend is the development of methods to activate diazirines using lower-energy visible or even near-infrared (NIR) light. researchgate.netchemrxiv.org
This has led to the exploration of novel catalyst systems that can sensitize the diazirine, or its diazo isomer, to longer wavelength light. acs.org For instance, recent studies have demonstrated that osmium(II) photocatalysts can facilitate the activation of aryl(trifluoromethyl) diazo compounds—isomers of diazirines—with deep red light (600-800 nm) via a Dexter energy transfer mechanism. chemrxiv.org This represents a significant breakthrough for in vivo applications. researchgate.net Beyond photocatalysis, transition metal catalysts, including those based on rhodium(II), copper(I), and palladium, have been effectively used to mediate carbene transfer reactions from diazo precursors for various synthetic transformations, such as cyclopropanation and X-H insertion reactions. acs.orgnih.gov Future work will likely focus on designing new catalysts with improved efficiency and tailored reactivity for specific applications, further expanding the toolkit for controlling carbene generation under benign conditions. acs.org
| Catalyst System | Activation Method | Application | Key Advantage |
|---|---|---|---|
| Osmium(II) Photocatalysts | Deep Red/NIR Light (600-800 nm) | Proximity labeling in biological systems | Enables use of tissue-penetrating, low-energy light. chemrxiv.org |
| Rhodium(II) Complexes (e.g., Rh₂(OAc)₄) | Thermal/Chemical | Insertion into Sn-H and Si-H bonds | High efficiency for specific carbene transfer reactions. acs.orgnih.gov |
| Copper(I) Salts | Thermal/Chemical | Insertion into Si-H and N-H bonds | Cost-effective catalysis for various insertion reactions. acs.orgnih.gov |
| Palladium Catalysts | Thermal/Chemical | Cyclopropanation reactions | Enables synthesis of trifluoromethyl-substituted cyclopropanes. acs.orgnih.gov |
Advanced Design of Multifunctional Diazirine-Based Reagents
The utility of a photoreactive probe is greatly enhanced by incorporating additional functionalities. The 3-(3-bromophenyl) group in the target compound is a prime example of a versatile anchor point for creating such advanced, multifunctional reagents. sigmaaldrich.com The bromine atom can be readily converted or substituted using a variety of cross-coupling reactions, allowing for the attachment of reporter groups, affinity tags, or other molecular entities.
Recent research has focused on creating "fully-functionalized" tags where a diazirine, a reporter group (like an alkyne for click chemistry or a biotin (B1667282) tag for affinity purification), and a conjugation handle are combined into a single modular unit. nih.govnih.gov This simplifies the process of converting a molecule of interest into a photoaffinity probe. nih.gov Future designs are expected to become even more sophisticated, potentially incorporating:
Cleavable Linkers: Allowing for the release of a captured target protein after purification, simplifying downstream analysis. figshare.com
Environmentally-Sensitive Fluorophores: To provide a fluorescent readout upon binding to a target.
Multiple Photoreactive Groups: Bis-diazirine reagents are increasingly used as crosslinkers in materials science, and this concept can be extended to create probes for studying multi-protein complexes. researchgate.netsemanticscholar.org
Optimized Physicochemical Properties: Fine-tuning the structure to improve solubility, cell permeability, and reduce background (non-specific) interactions is a key area of ongoing research. nih.gov
Expansion into New Areas of Synthetic Chemistry and Materials Science
While photoaffinity labeling in chemical biology is a major application, the unique reactivity of the carbene generated from 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine opens doors to broader applications in synthetic chemistry and materials science. chemimpex.comnih.gov The carbene's ability to undergo C-H insertion reactions makes it a powerful tool for modifying otherwise unreactive aliphatic polymers. xlynxmaterials.comrsc.org
In materials science, future applications could include:
Advanced Polymer Crosslinking: Creating novel thermosets with enhanced mechanical strength, thermal stability, and shock resistance. nih.govfigshare.comrsc.org The development of cleavable crosslinkers could lead to reprocessable and recyclable thermoset materials. figshare.com
Surface Functionalization: Modifying the surfaces of inert materials to improve adhesion, biocompatibility, or to attach dyes and other functional molecules. chemimpex.comxlynxmaterials.com
Development of Molecular Adhesives: Utilizing bis-diazirines to covalently bond immiscible polymers or to adhere materials with few native functional groups. researchgate.netxlynxmaterials.com
In synthetic chemistry, the controlled generation of this trifluoromethyl-aryl-carbene intermediate can be harnessed to construct complex molecular architectures, such as functionalized fullerenes and novel heterocyclic ring systems, that are difficult to access through traditional methods. acs.orgnih.gov
Refined Understanding of Intermediates through Cutting-Edge Spectroscopic Techniques
The primary challenge in studying diazirine photochemistry is the extremely short lifetime of the carbene and other intermediates. researchgate.net Upon irradiation, the diazirine can form a singlet carbene directly or isomerize to a more stable diazo compound, which can then be triggered to form the carbene. acs.orgnih.gov Understanding the dynamics and relative contributions of these pathways is critical for optimizing probe design and interpreting experimental results. researchgate.netnih.gov
Cutting-edge spectroscopic techniques are essential for probing these fleeting species. Future research will increasingly rely on these advanced methods to build a more complete mechanistic picture:
Ultrafast Transient Absorption Spectroscopy: This technique allows for the direct observation of short-lived species like carbenes and zwitterionic intermediates on picosecond or even femtosecond timescales, providing invaluable data on their formation and decay kinetics. researchgate.net
Hyperpolarized NMR Spectroscopy: Techniques such as SABRE (Signal Amplification By Reversible Exchange) can dramatically enhance NMR signals, enabling the characterization of unstable intermediates like diazo compounds that are present at low concentrations. acs.org
Matrix Isolation Spectroscopy: By trapping the reactive intermediates in an inert gas matrix at cryogenic temperatures, techniques like IR and ESR spectroscopy can be used to characterize their structure and electronic properties without the interference of solvent or bimolecular reactions. pageplace.de
By combining these sophisticated analytical methods with computational modeling, researchers will gain a deeper, more refined understanding of the fundamental photochemical processes, leading to the rational design of next-generation diazirine reagents with precisely controlled reactivity. researchgate.net
| Technique | Intermediate Studied | Information Gained |
|---|---|---|
| Ultrafast Transient Absorption Spectroscopy | Carbenes, Zwitterions | Formation and decay kinetics on fs-ps timescales. researchgate.net |
| Hyperpolarized NMR (e.g., SABRE) | Diazo-isomers, Metal-diazirine complexes | Structural characterization of unstable, low-concentration species. acs.org |
| Matrix Isolation (IR, ESR) | Carbenes | Structural and electronic characterization in an inert environment. pageplace.de |
| Time-Resolved Mass Spectrometry | Carbene-biomolecule adducts | Identification of initial crosslinking products and reaction pathways. researchgate.net |
Q & A
Q. What is the mechanism of photoactivation for this compound in target identification studies?
Upon UV irradiation (350 nm), the diazirine ring undergoes homolytic cleavage to generate a reactive carbene intermediate. This carbene forms covalent bonds with proximal C-H, N-H, or O-H groups in biomolecules, enabling irreversible crosslinking for target identification . Control experiments using scavengers (e.g., DMSO) are recommended to validate specificity .
Q. What spectroscopic methods are used to characterize 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine?
Key techniques include:
- ¹⁹F-NMR : Monitors diazirine stability and decomposition kinetics (e.g., 16% degradation after 6.5 h under lab light) .
- ¹H/¹³C-NMR : Confirms structural integrity and substituent positions (e.g., δ -68.04 ppm for CF₃ in ¹⁹F-NMR) .
- IR Spectroscopy : Identifies functional groups (e.g., diazirine ring vibrations at ~970 cm⁻¹) .
Q. How should this compound be stored to maintain stability?
Store at ≤-20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, and prepare working solutions fresh to minimize decomposition .
Advanced Research Questions
Q. How can synthetic challenges in diazirine ring formation be addressed?
Low yields during diazirine synthesis often arise from competing side reactions. Strategies include:
- Protecting Group Chemistry : Use tert-butyldimethylsilyl (TBDMS) or Boc groups to shield reactive amines during diazirine formation .
- Stepwise Functionalization : Introduce the bromophenyl group post-diazirine synthesis to avoid steric hindrance .
- Optimized Oxidation : Replace harsh oxidants (e.g., MnO₂) with milder conditions to preserve labile substituents .
Q. How do researchers resolve contradictory data in photo-crosslinking efficiency?
Discrepancies in crosslinking yields may stem from:
- UV Intensity Variability : Calibrate UV lamps and standardize exposure times (e.g., 5–30 min at 350 nm) .
- Target Accessibility : Use molecular dynamics simulations to predict steric hindrance between the probe and binding pockets .
- Competitive Assays : Compare crosslinking efficiency in the presence/absence of excess native ligand to confirm target engagement .
Q. What strategies optimize the integration of this compound into multi-functional probes?
Design considerations include:
- Orthogonal Reactivity : Pair the diazirine with an alkyne handle for click chemistry-based enrichment, ensuring compatibility in reaction conditions (e.g., Cu(I)-free click for live-cell studies) .
- Linker Length Optimization : Adjust the bromophenyl spacer to balance target affinity and carbene reach (e.g., 6–10 Å for membrane protein studies) .
- Photolysis Quenching : Incorporate reversible protecting groups (e.g., nitroveratryl) for spatiotemporal control over carbene generation .
Q. How can non-specific binding during photoactivation be minimized?
Mitigation approaches include:
- Scavenger Cocktails : Add 1–5% DMSO or β-mercaptoethanol to quench residual carbenes post-UV .
- Pulse-Chase Irradiation : Use short UV pulses (e.g., 10 s intervals) to limit prolonged carbene exposure .
- Affinity-Based Validation : Combine crosslinking with competitive binding assays using unmodified ligands .
Data Contradiction Analysis
Q. Why might decomposition rates vary across studies?
Discrepancies in stability data (e.g., half-life under lab light) often result from:
- Light Source Differences : Fluorescent vs. LED lights emit varying UV spectra; calibrate using actinometry .
- Solvent Effects : Polar solvents (e.g., DMSO) accelerate diazirine degradation compared to non-polar media .
- Temperature Gradients : Ensure consistent storage at ≤-20°C; even brief room-temperature exposure reduces stability .
Methodological Best Practices
- Photolysis Protocol : Pre-irradiate negative controls (probe-only samples) to distinguish target-specific crosslinking from background .
- Quantitative ¹⁹F-NMR : Use an internal standard (e.g., trifluoroacetic acid) to quantify diazirine concentration pre-/post-experiment .
- Multi-Probe Screening : Test derivatives with varied substituents (e.g., iodophenyl, ethynyl) to identify optimal probe-target pairing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
